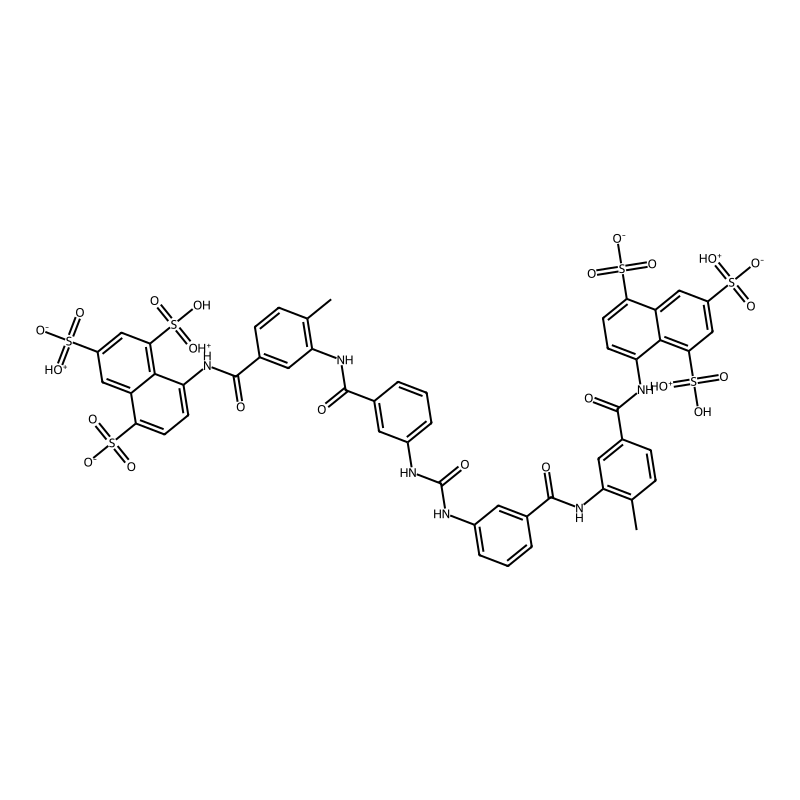

Suramin

Content Navigation

Incomplete purinergic blockade from P2X-selective agents undermines complex tissue assays. Suramin hexasodium provides a pan-purinergic, SIRT5-selective, and non-nucleoside RdRp-inhibiting reference standard for HTS.

- Blocks P2X and P2Y receptors (including P2Y11) with broad µM potency, eliminating residual ATP/UTP signaling.

- Unique SIRT5 inhibition (IC50 ~20 µM) without SIRT1-3 activity, validated for mitochondrial protein desuccinylation.

- Sterically occludes RNA-dependent RNA polymerase template site, distinct from chain terminators.

- DMSO-free aqueous solubility enables long-term live-cell experiments without solvent cytotoxicity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Suramin (frequently formulated as its highly water-soluble hexasodium salt, CAS 129-46-4) is a symmetric polysulfonated naphthylurea utilized in biochemical research as a highly charged polyanionic inhibitor. While historically recognized as an antiparasitic agent, its modern procurement value in chemoinformatics and assay development is driven by its ability to competitively block purinergic signaling across both P2X and P2Y receptors, selectively inhibit NAD+-dependent deacetylases such as SIRT5, and disrupt viral replication by directly binding to the RNA-template site of RNA-dependent RNA polymerases (RdRp). Its unique polyanionic architecture allows it to sequester positively charged protein domains, establishing it as an essential, non-nucleoside baseline standard for polymerase inhibition and pan-purinergic receptor blockade in high-throughput screening workflows[1][2].

Research Fit

References

- [1] Schuetz, A., et al. 'Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin.' Structure 15.3 (2007): 377-389.

- [2] Yin, W., et al. 'Structural basis for inhibition of the SARS-CoV-2 RNA polymerase by suramin.' Nature Structural & Molecular Biology 28.3 (2021): 319-325.

Substituting Suramin with generic purinergic antagonists or standard enzyme inhibitors often compromises assay integrity due to differing subtype selectivities and mechanisms of action. For instance, while PPADS is a widely used P2X antagonist, it lacks the broad P2Y receptor coverage (such as P2Y11) provided by Suramin, leaving residual purinergic signaling intact during complex tissue assays [1]. Similarly, standard sirtuin inhibitors like Sirtinol or AGK2 are highly selective for SIRT1/2 but fail to inhibit the SIRT5 isoform even at elevated concentrations [2]. Furthermore, in viral polymerase screening, substituting Suramin with nucleoside analogs shifts the mechanism from competitive RNA-displacement to chain termination, fundamentally altering the target validation dynamics of the assay.

Substitution Risk

References

- [1] Ullmann, H., et al. 'Synthesis and Structure−Activity Relationships of Suramin-Derived P2Y11 Receptor Antagonists with Nanomolar Potency.' Journal of Medicinal Chemistry 48.22 (2005): 7040-7048.

- [2] Du, J., et al. 'Thiosuccinyl peptides as Sirt5-specific inhibitors.' Journal of the American Chemical Society 133.19 (2011): 7308-7311.

Selective Inhibition of SIRT5 over Standard Sirtuin Modulators

Suramin demonstrates potent inhibition of the NAD+-dependent deacetylase SIRT5 with an IC50 of 22 to 25 µM, whereas standard sirtuin inhibitors like Sirtinol and AGK2 show no significant inhibition of SIRT5 at concentrations up to 100 µM [1].

| Evidence Dimension | SIRT5 Deacetylase Inhibition (IC50) |

| Target Compound Data | Suramin (IC50 = ~22-25 µM) |

| Comparator Or Baseline | Sirtinol / AGK2 (IC50 > 100 µM) |

| Quantified Difference | >4-fold superior potency for SIRT5 inhibition compared to standard SIRT1/2 inhibitors. |

| Conditions | In vitro NAD+-dependent deacetylase assay. |

Procuring Suramin is critical for isolating SIRT5-specific pathways, as conventional pan-sirtuin inhibitors fail to effectively target this mitochondrial isoform.

Direct RNA-Displacement in Viral Polymerase Assays

In SARS-CoV-2 RdRp assays, Suramin acts as a potent non-nucleoside inhibitor with an IC50 of approximately 0.5 to 5 µM. Unlike nucleoside analogs that require enzymatic incorporation, Suramin directly binds to the RNA-template binding site, sterically outcompeting RNA duplex formation [1].

| Evidence Dimension | RdRp Inhibition Mechanism and IC50 |

| Target Compound Data | Suramin (IC50 = 0.5 - 5 µM, direct RNA-binding cleft steric blockade) |

| Comparator Or Baseline | Nucleoside analogs (e.g., Remdesivir, requires enzymatic incorporation) |

| Quantified Difference | Distinct mechanism (steric occlusion vs. chain termination) achieving low-micromolar biochemical potency without nucleoside processing. |

| Conditions | In vitro FRET-based strand displacement and RdRp elongation assays. |

Provides a mechanistically distinct, non-nucleoside positive control for screening libraries targeting the viral polymerase RNA-binding cleft.

Broad-Spectrum Pan-Purinergic Blockade vs P2X-Selective Agents

Suramin provides comprehensive blockade across both P2X ion channels and P2Y G-protein coupled receptors, including potent antagonism of P2Y11 (IC50 ~ 463 nM). In contrast, common purinergic antagonists like PPADS are heavily biased toward P2X receptors and show minimal activity at several P2Y subtypes [1].

| Evidence Dimension | P2Y11 Receptor Antagonism |

| Target Compound Data | Suramin (IC50 = 463 ± 59 nM for P2Y11) |

| Comparator Or Baseline | PPADS (Primarily P2X selective, weak/inactive at P2Y11) |

| Quantified Difference | Suramin achieves sub-micromolar blockade of P2Y11, whereas PPADS lacks equivalent broad-spectrum P2Y efficacy. |

| Conditions | Recombinant receptor functional assays (peak current measurements). |

Suramin is the preferred procurement choice when complete pan-purinergic silencing is required to isolate non-purinergic background signals in complex tissue assays.

High Aqueous Solubility for Solvent-Free In Vitro Assays

Formulated as a hexasodium salt, Suramin achieves an aqueous solubility exceeding 10 mg/mL (up to 50 mM in water). This contrasts sharply with many synthetic small-molecule inhibitors that require DMSO for dissolution, allowing for completely solvent-free assay environments.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Suramin hexasodium (>10 mg/mL in H2O) |

| Comparator Or Baseline | Typical lipophilic small-molecule inhibitors (Require 100% DMSO stock) |

| Quantified Difference | Enables 100% aqueous assay formulations, eliminating DMSO-induced cytotoxicity or solvent artifacts. |

| Conditions | Standard laboratory temperature and physiological pH. |

Essential for sensitive live-cell or organoid assays where organic solvent vehicles would confound viability or phenotypic readouts.

SIRT5-Targeted Epigenetic Screening

Due to its unique efficacy against the SIRT5 isoform compared to standard SIRT inhibitors, Suramin is heavily utilized as a baseline reference compound in biochemical assays evaluating mitochondrial protein desuccinylation and demalonylation[1].

Viral RdRp Non-Nucleoside Inhibitor Assays

Suramin's ability to directly occlude the RNA-binding cleft of RNA-dependent RNA polymerases makes it an ideal positive control in high-throughput FRET-based strand displacement assays, differentiating non-nucleoside steric blockers from nucleoside chain terminators [2].

Pan-Purinergic Silencing in Electrophysiology

In complex tissue preparations or primary cell cultures where endogenous ATP release triggers mixed P2X and P2Y responses, Suramin is procured to establish a pan-purinergic blockade, allowing researchers to isolate and study parallel receptor pathways without purinergic interference [3].

Solvent-Free Live-Cell Assay Development

The high aqueous solubility of Suramin hexasodium allows for the preparation of concentrated stock solutions without DMSO. This is critical for long-term live-cell imaging and organoid viability assays where organic solvents would otherwise induce background cytotoxicity.

Application Fit Matrix

References

- [1] Du, J., et al. 'Thiosuccinyl peptides as Sirt5-specific inhibitors.' Journal of the American Chemical Society 133.19 (2011): 7308-7311.

- [2] Zeng, W., et al. 'Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp12/7/8 RNA-dependent RNA polymerase.' Biochemical Journal 478.13 (2021): 2419-2433.

- [3] Ullmann, H., et al. 'Synthesis and Structure−Activity Relationships of Suramin-Derived P2Y11 Receptor Antagonists with Nanomolar Potency.' Journal of Medicinal Chemistry 48.22 (2005): 7040-7048.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

129-46-4

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

[2]. Anderson J, et al. Further studies on the treatment of ocular onchocerciasis with diethylcarbamazine and suramin. Br J Ophthalmol. 1978 Jul;62(7):450-7.

Explore Compound Types